molecular formula C19H22FN5O5S B2476389 Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 903312-67-4

Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2476389
M. Wt: 451.47
InChI Key: NIHPSPWPLMZQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. For example, the piperazine ring could potentially be formed through a reaction of a diamine with a dihalide .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central piperazine ring. The presence of the fluorobenzamido group could potentially introduce some interesting electronic effects due to the electronegativity of the fluorine atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylate group could potentially be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could potentially make the compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling the compound .

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, reactivity, and biological activity. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and testing its biological activity against different targets .

properties

IUPAC Name

ethyl 4-[2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O5S/c1-2-29-19(28)25-9-7-24(8-10-25)16(26)12-31-18-23-22-15(30-18)11-21-17(27)13-3-5-14(20)6-4-13/h3-6H,2,7-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHPSPWPLMZQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.